1-allyl-4-hydroxy-2-oxo-N-(p-tolyl)-1,2-dihydroquinoline-3-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

4-hydroxy-N-(4-methylphenyl)-2-oxo-1-prop-2-enylquinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3/c1-3-12-22-16-7-5-4-6-15(16)18(23)17(20(22)25)19(24)21-14-10-8-13(2)9-11-14/h3-11,23H,1,12H2,2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJHXNUZRYLRMNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)CC=C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49642929 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Biologische Aktivität

1-Allyl-4-hydroxy-2-oxo-N-(p-tolyl)-1,2-dihydroquinoline-3-carboxamide is a compound belonging to the class of 4-hydroxy-2-oxo-1,2-dihydroquinoline derivatives. This class has garnered attention due to its diverse biological activities, including antibacterial, antiviral, and anticancer properties. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various assays, and relevant case studies.

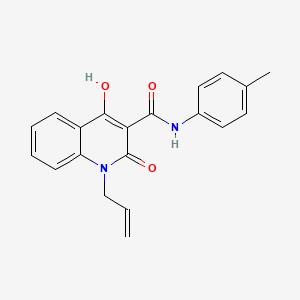

Chemical Structure

The compound can be represented as follows:

Biological Activity Overview

This compound exhibits several biological activities:

- Antibacterial Activity : The compound has shown promising results against various bacterial strains.

- Antiviral Activity : It has potential in inhibiting viral replication.

- Anticancer Properties : Preliminary studies suggest cytotoxic effects on certain cancer cell lines.

The antibacterial mechanism is primarily attributed to the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. Inhibition of this enzyme disrupts bacterial growth and viability.

Efficacy Data

Table 1 summarizes the minimum inhibitory concentration (MIC) values against selected bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These results indicate that the compound possesses significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.

The antiviral properties are believed to stem from the compound's ability to inhibit key viral enzymes involved in replication. Docking studies have indicated strong binding affinities to viral integrase and protease enzymes.

Case Study

In a study evaluating anti-HIV activity, compounds similar to this compound were tested for their ability to block HIV replication. The results showed that these compounds could effectively reduce viral load in infected cell cultures at concentrations below 50 µM .

Cytotoxicity Assays

Cytotoxicity was evaluated using various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound demonstrated IC50 values of approximately 20 µM in MCF-7 cells and 15 µM in HeLa cells, indicating moderate cytotoxicity .

Mechanism Insights

The anticancer activity may be linked to the induction of apoptosis through mitochondrial pathways. Further studies are required to elucidate the precise molecular mechanisms involved.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on the Quinoline Core

Position 1 (N-Alkylation) :

Position 4 (Hydroxy Group) :

Carboxamide Modifications

Aryl Group :

N-Methylation (Roquinimex) :

Physicochemical and Pharmacokinetic Profiles

Solubility :

Metabolic Stability :

Q & A

Basic Question: What are the standard synthetic routes for preparing 1-allyl-4-hydroxy-2-oxo-N-(p-tolyl)-1,2-dihydroquinoline-3-carboxamide, and how is its purity validated?

Methodological Answer:

The compound is synthesized via condensation reactions between 4-hydroxyquinoline-2-one precursors and activated carboxamide derivatives. For example, ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates (as intermediates) are reacted with p-toluidine under reflux in DMF or DMSO, followed by allylation at the N1 position . Characterization involves:

- Melting point analysis (sharp melting points indicate crystallinity).

- 1H/13C NMR spectroscopy to confirm substitution patterns (e.g., allyl proton signals at δ 4.5–5.5 ppm, aromatic protons for p-tolyl groups).

- Elemental analysis (C, H, N) to validate stoichiometric purity .

Basic Question: How can polymorphism affect the biological activity of 4-hydroxyquinoline-2-one derivatives, and what methods are used to assess it?

Methodological Answer:

Polymorphism in quinoline derivatives can alter solubility, bioavailability, and receptor binding. To evaluate this:

- X-ray diffraction (XRD) identifies crystalline forms.

- Differential scanning calorimetry (DSC) detects thermal transitions (e.g., melting points of polymorphs).

- In vivo analgesic assays compare efficacy across polymorphic forms (e.g., tail-flick tests in rodents) .

Advanced Question: What methodologies are employed to modify the 1-N-allyl group in this compound for structure-activity relationship (SAR) studies?

Methodological Answer:

The 1-N-allyl group can be removed or replaced via:

- Acid-catalyzed deallylation (e.g., HCl in ethanol, 60–80°C) to yield the parent 4-hydroxyquinoline-2-one scaffold.

- Radical-initiated substitutions (e.g., using AIBN and thiols) to introduce alkyl/aryl groups.

Post-modification, biological assays (e.g., antiproliferative activity in MCF-7 cells) quantify SAR changes .

Advanced Question: How can researchers resolve contradictions in reported pharmacological data (e.g., varying IC50 values) for this compound?

Methodological Answer:

Contradictions may arise from:

- Differences in cell lines (e.g., HepG2 vs. HeLa cells). Validate using standardized protocols (e.g., MTT assays with matched passage numbers).

- Solvent effects (e.g., DMSO concentration >0.1% may inhibit apoptosis). Use vehicle controls.

- Pharmacokinetic variability (e.g., metabolic stability in liver microsomes). Perform comparative LC-MS/MS studies .

Advanced Question: What experimental designs are optimal for elucidating the apoptotic mechanism of this compound in cancer cells?

Methodological Answer:

- Flow cytometry with Annexin V/PI staining quantifies early/late apoptosis.

- Western blotting for caspase-3/9 activation and PARP cleavage.

- Mitochondrial membrane potential assays (JC-1 dye) to assess intrinsic apoptosis pathways.

- Gene silencing (siRNA) of pro-apoptotic targets (e.g., Bax/Bcl-2) to confirm mechanistic involvement .

Advanced Question: How can researchers develop analytical methods to quantify this compound in biological matrices during pharmacokinetic studies?

Methodological Answer:

- HPLC-UV with C18 columns (mobile phase: acetonitrile/0.1% formic acid) for baseline separation.

- LC-MS/MS in MRM mode for enhanced sensitivity (e.g., m/z transitions specific to the molecular ion).

- Validation parameters : Linearity (R² >0.99), LOD/LOQ (ng/mL range), and recovery rates (85–115%) in plasma/tissue homogenates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.